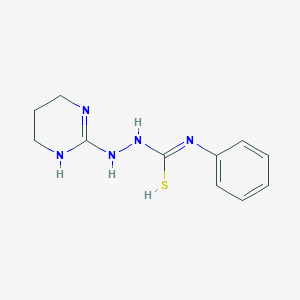![molecular formula C18H14ClN7O B292889 N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide](/img/structure/B292889.png)
N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide (CPTH6) is a small molecule inhibitor that has gained significant attention due to its potential therapeutic applications. This molecule has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. Inhibition of HDACs has been linked to a variety of therapeutic benefits, including anti-cancer, anti-inflammatory, and neuroprotective effects.
作用机制
N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide exerts its therapeutic effects by inhibiting the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide increases the acetylation of histones, which leads to changes in gene expression. This can result in the activation of tumor suppressor genes, the inhibition of oncogenes, and the regulation of inflammatory pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has also been shown to increase the acetylation of histones, which can lead to changes in gene expression that promote cell differentiation and inhibit tumor growth. In models of neurodegenerative diseases, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been shown to protect neurons from oxidative stress and apoptosis. In models of inflammatory diseases, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide in laboratory experiments is its specificity for HDACs. Unlike other HDAC inhibitors, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide selectively inhibits the activity of HDAC1 and HDAC3, which are enzymes that are often overexpressed in cancer cells. This specificity makes N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of using N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve therapeutic effects at lower concentrations.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide and its potential therapeutic applications. One area of interest is the development of more potent analogs of N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide that can achieve therapeutic effects at lower concentrations. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to HDAC inhibitors like N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide. Finally, there is interest in studying the combination of N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide with other drugs or therapies to enhance its therapeutic effects.
合成方法
The synthesis of N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide involves a multi-step process that begins with the reaction of 4-chloroaniline with 2-amino-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine to form an intermediate product. This intermediate is then reacted with hydrazinecarboxamide to produce the final product, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide. The synthesis of N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been described in detail in several scientific publications, and the compound is commercially available from a number of chemical suppliers.
科学研究应用
N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.
属性
分子式 |
C18H14ClN7O |
|---|---|
分子量 |
379.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea |
InChI |
InChI=1S/C18H14ClN7O/c19-13-6-8-14(9-7-13)22-18(27)25-24-16-10-15(12-4-2-1-3-5-12)23-17-20-11-21-26(16)17/h1-11,24H,(H2,22,25,27) |
InChI 键 |
OXFJNLHZOBDVSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NNC(=O)NC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NNC(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B292806.png)
![3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292809.png)
![3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292811.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292812.png)
![1-(4-chlorophenyl)-2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B292813.png)
![1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292815.png)
![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![diethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292824.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)
![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292829.png)